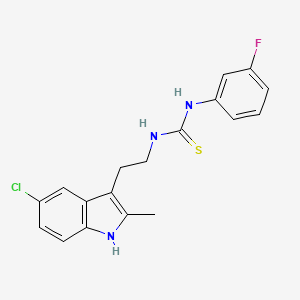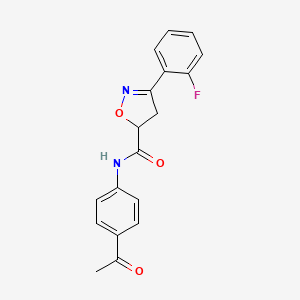![molecular formula C15H17N3O3 B11426357 4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine](/img/structure/B11426357.png)
4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine: 4-(3-Methoxyphenyl)morpholine , is a chemical compound with the following structure:
Structure:C13H15N3O3
It combines a pyrazole ring, a morpholine moiety, and a carbonyl group. The compound exhibits interesting properties due to its structural features.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 4-(3-Methoxyphenyl)morpholine. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. The morpholine group is then introduced via condensation with chloroacetyl chloride.
Reaction Conditions::Hydrazine Reaction: 4-methoxyphenylhydrazine reacts with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) under reflux conditions.
Cyclization: Cyclization occurs under acidic conditions, leading to the formation of the pyrazole ring.
Morpholine Introduction: The final step involves condensation of the pyrazole intermediate with chloroacetyl chloride in the presence of a base (such as triethylamine).
Industrial Production:: Industrial-scale production typically involves optimization of the synthetic route, purification, and isolation of the compound.
Chemical Reactions Analysis
4-(3-Methoxyphenyl)morpholine can undergo various reactions:
Oxidation: It may be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The morpholine nitrogen can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are commonly used.
Major Products: The N-oxide and reduced forms are significant products.
Scientific Research Applications
4-(3-Methoxyphenyl)morpholine finds applications in:
Medicine: It may exhibit pharmacological activity due to its unique structure.
Chemical Research: As a building block, it contributes to the synthesis of more complex molecules.
Industry: It could be used in the development of novel materials or catalysts.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While 4-(3-Methoxyphenyl)morpholine shares some features with related compounds, its specific combination of a pyrazole ring and a morpholine group sets it apart. Similar compounds include other pyrazoles, morpholines, and carbonyl-containing molecules.
Properties
Molecular Formula |
C15H17N3O3 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-4-2-11(3-5-12)13-10-14(17-16-13)15(19)18-6-8-21-9-7-18/h2-5,10H,6-9H2,1H3,(H,16,17) |
InChI Key |
VBXLJEQLSJOXGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11426277.png)
![7-[(2-Chlorophenyl)methyl]-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11426285.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11426291.png)
![N-benzyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11426306.png)
![3-phenyl-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11426308.png)

![1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B11426315.png)
![8-[4-(benzyloxy)-3-methoxyphenyl]-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11426316.png)
![N-{3-[(4-methoxyphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11426318.png)
![1-(2,5-dimethoxyphenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B11426329.png)


![N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide](/img/structure/B11426362.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-(propan-2-yl)acetamide](/img/structure/B11426368.png)
